molecular formula C19H17BrN2O4S B3203144 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1021228-43-2

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B3203144
CAS RN: 1021228-43-2
M. Wt: 449.3 g/mol
InChI Key: XFJKZXKCXLJFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. This compound is also known as BPTES, and it is a potent inhibitor of glutaminase, an enzyme that is involved in the metabolism of glutamine. In

Mechanism of Action

BPTES inhibits glutaminase activity by binding to the active site of the enzyme. Glutaminase catalyzes the hydrolysis of glutamine to produce glutamate and ammonia. BPTES binds to the C-terminal domain of glutaminase, which is responsible for catalytic activity, and inhibits its function. This leads to a decrease in glutamate production and an accumulation of glutamine in the cell.
Biochemical and Physiological Effects:
BPTES has been shown to have potent anti-cancer effects in various cancer cell lines. It induces apoptosis and inhibits cell proliferation by disrupting the metabolic homeostasis of cancer cells. BPTES also sensitizes cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, BPTES has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTES in lab experiments is its specificity for glutaminase. BPTES does not inhibit other enzymes that are involved in glutamine metabolism, such as glutamate dehydrogenase and glutamine synthetase. This allows for the selective inhibition of glutaminase activity in cells. However, BPTES has some limitations, including its poor solubility in aqueous solutions and its instability in biological fluids.

Future Directions

There are several future directions for the use of BPTES in scientific research. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES treatment. Additionally, BPTES can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Finally, BPTES can be used to study the metabolic effects of glutamine depletion in non-cancer cells, such as immune cells and neurons.

Scientific Research Applications

BPTES has been extensively used in scientific research to study the role of glutaminase in cancer metabolism. Glutaminase is overexpressed in many types of cancer, and it plays a critical role in providing cancer cells with the necessary energy and building blocks for growth and proliferation. BPTES has been shown to inhibit glutaminase activity, leading to a decrease in cancer cell viability and proliferation. BPTES has also been used to study the metabolic effects of glutamine depletion in cancer cells.

properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-24-15-8-7-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJKZXKCXLJFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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